1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)-
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Overview
Description
1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)- involves multiple steps. One common method includes the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions. The reaction is typically carried out for a few hours, followed by the evaporation of methanol and washing of the reactants to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce naphthalene-based alcohols.
Scientific Research Applications
1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetonitrile, alpha-((2-(ethenyloxy)ethoxy)imino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetonitrile: A related compound with similar chemical properties but different functional groups.
2-Naphthylacetonitrile: Another related compound with a different position of the acetonitrile group on the naphthalene ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
75087-67-1 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(1Z)-N-(2-ethenoxyethoxy)naphthalene-1-carboximidoyl cyanide |
InChI |
InChI=1S/C16H14N2O2/c1-2-19-10-11-20-18-16(12-17)15-9-5-7-13-6-3-4-8-14(13)15/h2-9H,1,10-11H2/b18-16+ |
InChI Key |
ZNCFVYSDECIULU-FBMGVBCBSA-N |
Isomeric SMILES |
C=COCCO/N=C(\C#N)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
C=COCCON=C(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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